Trimethylsilyl 2-chloro-2,2-difluoroacetate
CAS No.: 1700654-90-5
Cat. No.: VC6517731
Molecular Formula: C5H9ClF2O2Si
Molecular Weight: 202.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1700654-90-5 |
|---|---|
| Molecular Formula | C5H9ClF2O2Si |
| Molecular Weight | 202.66 |
| IUPAC Name | trimethylsilyl 2-chloro-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |
| Standard InChI Key | MSSFGJPFBJIEJI-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)OC(=O)C(F)(F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Trimethylsilyl 2-chloro-2,2-difluoroacetate features a trifunctional acetamide core modified by a trimethylsilyl (TMS) ester group and two fluorine atoms at the α-position. The SMILES notation explicitly defines its structure, with the TMS group () conferring enhanced volatility and stability compared to non-silylated analogs . The InChIKey further codifies its stereochemical uniqueness, ensuring precise identification in chemical databases.
Physicochemical Properties
The compound exists as a colorless liquid at standard temperature and pressure, with a predicted boiling point of at 760 Torr and a density of . Its liquid state and moderate volatility facilitate its use in solution-phase reactions, though its reactivity with moisture necessitates anhydrous handling . Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 202.66 g/mol | |
| Boiling Point | ||
| Density | ||
| Storage Conditions | 2–8°C in sealed, dry containers |
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely prepared via silylation of 2-chloro-2,2-difluoroacetic acid using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This route mirrors established methods for silyl ester synthesis, where the acid’s chloride derivative reacts with TMSCl to yield the corresponding silyl ester .
Applications in Organic Synthesis
Difluorocarbene Generation
The compound’s primary utility lies in its ability to generate difluorocarbene () under thermal or basic conditions. This reactive intermediate participates in cyclopropanation, fluorination, and cross-coupling reactions, enabling the synthesis of fluorinated heterocycles and polymers . For example, in the presence of a base, the acetate decomposes to release , which can insert into C–H bonds or react with alkenes.
Fluorinated Building Blocks
Researchers exploit the electrophilic α-carbon to construct fluorinated analogs of natural products. The chlorine atom enhances leaving-group ability, facilitating nucleophilic displacement reactions with amines or alcohols to yield fluorinated amides or esters .
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